Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate

CAS No.: 20615-94-5

Cat. No.: VC3191650

Molecular Formula: C4H3KN2O3

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20615-94-5 |

|---|---|

| Molecular Formula | C4H3KN2O3 |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | potassium;5-methyl-1,2,4-oxadiazole-3-carboxylate |

| Standard InChI | InChI=1S/C4H4N2O3.K/c1-2-5-3(4(7)8)6-9-2;/h1H3,(H,7,8);/q;+1/p-1 |

| Standard InChI Key | MNJPGPIMVDHGGV-UHFFFAOYSA-M |

| SMILES | CC1=NC(=NO1)C(=O)[O-].[K+] |

| Canonical SMILES | CC1=NC(=NO1)C(=O)[O-].[K+] |

Introduction

Chemical Identity and Properties

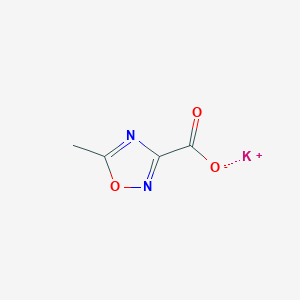

Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is an oxadiazole derivative featuring a potassium salt of a carboxylic acid functional group. The compound contains a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom, along with a methyl substituent and a carboxylate group coordinated with a potassium ion.

Basic Identification

The compound is identified through various systematic nomenclature systems and identifiers that allow for precise chemical cataloging and reference.

| Parameter | Value |

|---|---|

| CAS Registry Number | 20615-94-5 |

| Molecular Formula | C₄H₃KN₂O₃ |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | potassium;5-methyl-1,2,4-oxadiazole-3-carboxylate |

| InChI | InChI=1S/C4H4N2O3.K/c1-2-5-3(4(7)8)6-9-2;/h1H3,(H,7,8);/q;+1/p-1 |

| InChIKey | MNJPGPIMVDHGGV-UHFFFAOYSA-M |

| SMILES Notation | CC1=NC(=NO1)C(=O)[O-].[K+] |

| PubChem Compound ID | 53419880 |

The standardized identifiers above provide unambiguous recognition of the compound across different chemical databases and literature sources . The CAS registry number serves as a unique identifier in chemical abstracts and regulatory documentation, while the molecular formula indicates the compound contains four carbon atoms, three hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one potassium atom .

Structural Characteristics

The structure of Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate features distinct characteristics that influence its chemical behavior and reactivity.

The 1,2,4-oxadiazole ring forms the core structure, with nitrogen atoms at positions 2 and 4, and an oxygen atom at position 1. The methyl group is attached at the 5-position of the oxadiazole ring, while the carboxylate group is attached at position 3. The carboxylate group exists as a potassium salt, with the negatively charged oxygen coordinating with the potassium cation .

This particular arrangement of atoms creates a planar heterocyclic system with specific electronic properties that influence its reactivity in chemical syntheses. The compound's parent structure is 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid, from which the potassium salt is derived through deprotonation of the carboxylic acid group .

Synthesis Methodologies

The preparation of Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate typically follows specific synthetic pathways that ensure high yield and purity of the final product.

Direct Synthesis Approach

The most straightforward synthesis route involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with potassium hydroxide under controlled conditions. This neutralization reaction results in the formation of the potassium salt:

5-methyl-1,2,4-oxadiazole-3-carboxylic acid + KOH → Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate + H₂O

This reaction is typically conducted in appropriate solvent systems such as alcohol/water mixtures that facilitate complete conversion while maintaining the integrity of the oxadiazole ring structure. The reaction conditions must be carefully controlled to prevent undesired side reactions or degradation of the heterocyclic ring system.

Comparative Analysis with Related Compounds

Understanding Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate in relation to structurally similar compounds provides valuable insights into its chemical behavior and potential applications.

Isomeric Oxadiazole Derivatives

There are three principal isomeric forms of oxadiazoles (1,2,3-, 1,2,4-, and 1,3,4-oxadiazoles), each with distinct chemical properties and applications. The 1,2,4-oxadiazole isomer present in Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate differs structurally from the 1,3,4-oxadiazole isomer found in compounds like Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate .

| Oxadiazole Isomer | Structural Characteristics | Notable Differences |

|---|---|---|

| 1,2,4-Oxadiazole | Adjacent nitrogen atoms at positions 2 and 4, with oxygen at position 1 | Generally more electron-deficient ring; different resonance structures |

| 1,3,4-Oxadiazole | Nitrogen atoms at positions 3 and 4, with oxygen at position 1 | Different electronic distribution; often more stable under certain conditions |

| 1,2,3-Oxadiazole | Three adjacent heteroatoms (O-N-N) | Rarely used due to lower stability; more reactive |

These structural differences influence the compounds' physical properties, chemical reactivity, and potential applications. The 1,2,4-oxadiazole structure in Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate may confer distinct reactivity patterns compared to its isomeric counterparts.

Relationship to Raltegravir Chemistry

The compound's identification as a "Raltegravir Oxadiazole Impurity" suggests its relevance to the synthesis or quality control of raltegravir, an important antiretroviral medication . This connection indicates potential importance in pharmaceutical manufacturing processes, where understanding and controlling such related compounds is crucial for ensuring drug purity and safety.

Raltegravir contains heterocyclic systems within its structure, and the presence of Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate as a potential impurity suggests it might be formed during synthesis through side reactions or degradation pathways. Alternatively, it could be used as an intermediate in alternative synthetic routes for raltegravir or structurally related compounds.

Analytical Characterization

Proper characterization of Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is essential for confirming its identity, assessing purity, and understanding its physical and chemical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume